Chitosan

Catalog No.
S539964
CAS No.
9012-76-4
M.F
C56H103N9O39
M. Wt
1526.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chitosan

CAS Number

9012-76-4

Product Name

Chitosan

IUPAC Name

methyl N-[5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate

Molecular Formula

C56H103N9O39

Molecular Weight

1526.5 g/mol

InChI

InChI=1S/C56H103N9O39/c1-87-56(86)65-28-38(84)46(19(10-74)96-55(28)104-45-18(9-73)95-49(27(64)37(45)83)97-39-12(3-67)88-47(85)20(57)31(39)77)103-54-26(63)36(82)44(17(8-72)94-54)102-53-25(62)35(81)43(16(7-71)93-53)101-52-24(61)34(80)42(15(6-70)92-52)100-51-23(60)33(79)41(14(5-69)91-51)99-50-22(59)32(78)40(13(4-68)90-50)98-48-21(58)30(76)29(75)11(2-66)89-48/h11-55,66-85H,2-10,57-64H2,1H3,(H,65,86)

InChI Key

FLASNYPZGWUPSU-UHFFFAOYSA-N

SMILES

COC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)N)O)N)O)N)O)N)O)N)O)N)O

Solubility

Soluble in DMSO

Synonyms

Poliglusam; Chitosan; Dac 70; Deacetylchitin; Chitosan;

Canonical SMILES

COC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)N)O)N)O)N)O)N)O)N)O)N)O

Isomeric SMILES

COC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)CO)CO)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)N)O)N)O)N)O)N)O)N)O)N)O

Description

The exact mass of the compound Chitosan is 1525.6353 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Biocompatible Materials. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: EPA Safer Chemical Functional Use Classes -> Antimicrobial Actives;Preservatives and Antioxidants. However, this does not mean our product can be used or applied in the same or a similar way.

Chitosan is a biopolymer derived from chitin, which is primarily found in the exoskeletons of crustaceans like crabs and shrimp, as well as in the cell walls of fungi. It is a linear polysaccharide composed of glucosamine and N-acetylglucosamine units. Chitosan is characterized by its biocompatibility, biodegradability, and non-toxicity, making it an attractive material for various biomedical applications. The degree of deacetylation of chitosan can vary, influencing its solubility and biological properties. Typically, commercial chitosan has a degree of deacetylation ranging from 60% to 100%, with a molecular weight between 3,800 and 20,000 daltons .

The mechanism of action of chitosan depends on its application. Here are two examples:

  • Metal Chelation: Due to its positively charged amino groups, chitosan can bind to metal ions. This property is being explored for water treatment to remove heavy metals [].
  • Adsorption: Chitosan can form a gel-like structure and adsorb (trap) other molecules on its surface. This mechanism is being investigated for drug delivery applications [].

Chitosan is generally considered safe for topical use []. However, potential allergic reactions can occur in people with shellfish allergies due to its crustacean origin [].

Due to its functional groups, primarily amino (-NH2) and hydroxyl (-OH) groups. These reactions include:

  • Deacetylation: The conversion of chitin to chitosan involves the removal of acetyl groups through alkaline hydrolysis, commonly using sodium hydroxide.
  • Esterification: Chitosan can react with carboxylic acids to form esters, enhancing its solubility and functionality .
  • Alkylation: Alkyl groups can be introduced to the amino or hydroxyl groups, modifying its properties for specific applications .
  • Quaternization: The amino group can be quaternized to produce quaternary ammonium derivatives, which exhibit enhanced antimicrobial activity .

These reactions allow for the synthesis of various chitosan derivatives tailored for specific applications in fields such as medicine and materials science.

Chitosan exhibits significant biological activities that make it valuable in medical and pharmaceutical applications:

  • Antimicrobial Properties: Chitosan demonstrates antibacterial and antifungal activities, which are influenced by factors such as pH and the degree of deacetylation. It interacts with negatively charged microbial membranes, leading to cell disruption .
  • Biocompatibility: Due to its natural origin and non-toxic nature, chitosan is well-tolerated by biological systems, making it suitable for drug delivery and tissue engineering applications .
  • Wound Healing: Chitosan promotes wound healing by enhancing cell proliferation and migration while exhibiting hemostatic properties .
  • Antioxidant Activity: Chitosan has been shown to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases .

The synthesis of chitosan typically involves the deacetylation of chitin. Common methods include:

  • Alkaline Hydrolysis: Chitin is treated with sodium hydroxide at elevated temperatures, resulting in the removal of acetyl groups.
  • Chemical Modification: Various chemical modifications can be performed post-synthesis to enhance solubility or introduce new functionalities. These modifications include carboxymethylation, acylation, and thiolation .

The choice of synthesis method affects the properties of the resulting chitosan, including its molecular weight and degree of deacetylation.

: Used in drug delivery systems, wound dressings, and tissue engineering scaffolds due to its biocompatibility and bioactivity.
  • Food Industry: Acts as a preservative and packaging material due to its antimicrobial properties.
  • Agriculture: Utilized as a natural pesticide and soil conditioner.
  • Water Treatment: Employed for wastewater treatment due to its ability to bind heavy metals and pollutants .
  • Studies have shown that chitosan interacts with various biological molecules, enhancing its functionality:

    • Cell Membrane Interactions: Chitosan's positive charge allows it to bind effectively with negatively charged cell membranes, facilitating drug uptake and improving membrane permeability .
    • Protein Binding: Chitosan can interact with proteins through ionic interactions or hydrogen bonding, which can be exploited in drug delivery systems to enhance therapeutic efficacy .

    These interactions are critical for optimizing chitosan's performance in biomedical applications.

    Chitosan shares similarities with several other biopolymers. Here are some notable compounds:

    CompoundSourceKey Features
    ChitinCrustaceans, fungiPrecursor to chitosan; insoluble in water
    CellulosePlantsLinear polysaccharide; used in textiles
    AlginateBrown seaweedForms gels; used in food and pharmaceuticals
    PectinFruitsGel-forming polysaccharide; used in food
    GelatinAnimal collagenBiodegradable; used in food and pharmaceuticals

    Uniqueness of Chitosan

    Chitosan's unique properties stem from its amino groups that provide cationic characteristics at acidic pH levels. This allows for enhanced interactions with negatively charged surfaces (e.g., bacterial membranes), making it particularly effective as an antimicrobial agent compared to other biopolymers like cellulose or alginate. Additionally, its ability to form gels under specific conditions makes it versatile for drug delivery applications.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    Yellow powder; [Sigma-Aldrich MSDS]

    XLogP3

    -21.4

    Hydrogen Bond Acceptor Count

    47

    Hydrogen Bond Donor Count

    29

    Exact Mass

    1525.6353145 g/mol

    Monoisotopic Mass

    1525.6353145 g/mol

    Heavy Atom Count

    104

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    GHS Hazard Statements

    Not Classified;
    Reported as not meeting GHS hazard criteria by 53 of 58 companies (only ~ 8.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

    Pharmacology

    Poliglusam is a naturally occurring polysaccharide composed of beta-1,4-linked glucosamine residues with potential antineoplastic activity. Upon administration, poliglusam may, through a not yet fully elucidated mechanism, reduce advanced glycation end product (AGE) levels. This may reduce the interaction between AGEs and the receptor for advanced glycation end products (RAGE, AGER), which is overexpressed in some tumor types and is associated with poor patient outcomes. AGE-RAGE interaction may induce the phosphorylation and subsequent degradation of retinoblastoma protein (Rb), a key cell cycle inhibitor and tumor suppressor, through the phosphoinositide 3-kinase (PI3K)/protein kinase B (PKB, Akt) signaling pathway. Hyperphosphorylation of Rb leads to the dissociation of the Rb-E2F complex, which triggers the activation of genes required for G1/S transition and tumorigenesis. Reducing AGE levels may limit AGE-RAGE interaction and normalize the G1 to S-phase transition, potentially reducing the development and progression of certain cancers. AGEs are non-enzymatic protein modifications produced during the normal aging process that have been shown to play a role in the development and progression of some cancers.

    MeSH Pharmacological Classification

    Anticholesteremic Agents

    Other CAS

    9012-76-4

    Wikipedia

    Chitosan

    Use Classification

    EPA Safer Chemical Functional Use Classes -> Antimicrobial Actives;Preservatives and Antioxidants
    Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
    Agrochemicals -> Pesticides
    Cosmetics -> Film forming

    General Manufacturing Information

    Chitosan: ACTIVE
    XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

    Dates

    Modify: 2023-08-15
    1: Patrulea V, Ostafe V, Borchard G, Jordan O. Chitosan as a starting material for wound healing applications. Eur J Pharm Biopharm. 2015 Nov;97(Pt B):417-26. doi: 10.1016/j.ejpb.2015.08.004. Review. PubMed PMID: 26614560.
    2: Younes I, Rinaudo M. Chitin and chitosan preparation from marine sources. Structure, properties and applications. Mar Drugs. 2015 Mar 2;13(3):1133-74. doi: 10.3390/md13031133. Review. PubMed PMID: 25738328; PubMed Central PMCID: PMC4377977.
    3: Zhu L, Peng L, Zhang YQ. The processing of chitosan and its derivatives and their application for postoperative anti-adhesion. Mini Rev Med Chem. 2015;15(4):330-7. Review. PubMed PMID: 25723456.
    4: Liao ZX, Chuang EY, Hsiao CW, Sung HW. 21. pH-sensitive chitosan-based nanoparticles for protein drug delivery: oral approaches: Original research article: a novel pH-sensitive hydrogel composed of carboxymethyl chitosan and alginate cross-linked by genipin for protein drug delivery, 2004. J Control Release. 2014 Sep 28;190:68-70. PubMed PMID: 25356494.
    5: Kerch G. The potential of chitosan and its derivatives in prevention and treatment of age-related diseases. Mar Drugs. 2015 Apr 13;13(4):2158-82. doi: 10.3390/md13042158. Review. PubMed PMID: 25871293; PubMed Central PMCID: PMC4413205.
    6: Patrulea V, Applegate LA, Ostafe V, Jordan O, Borchard G. Optimized synthesis of O-carboxymethyl-N,N,N-trimethyl chitosan. Carbohydr Polym. 2015 May 20;122:46-52. doi: 10.1016/j.carbpol.2014.12.014. Epub 2014 Dec 25. PubMed PMID: 25817641.
    7: Devarayan K, Sathishkumar Y, Lee YS, Kim BS. Effect of Microgravity on Fungistatic Activity of an α-Aminophosphonate Chitosan Derivative against Aspergillus niger. PLoS One. 2015 Oct 15;10(10):e0139303. doi: 10.1371/journal.pone.0139303. eCollection 2015. PubMed PMID: 26468641; PubMed Central PMCID: PMC4607506.
    8: Jimtaisong A, Saewan N. Utilization of carboxymethyl chitosan in cosmetics. Int J Cosmet Sci. 2014 Feb;36(1):12-21. doi: 10.1111/ics.12102. Epub 2013 Dec 6. Review. PubMed PMID: 24152381.
    9: Jiang Z, Han B, Li H, Li X, Yang Y, Liu W. Preparation and anti-tumor metastasis of carboxymethyl chitosan. Carbohydr Polym. 2015 Jul 10;125:53-60. doi: 10.1016/j.carbpol.2015.02.039. Epub 2015 Feb 26. PubMed PMID: 25857959.
    10: Chen H, Cui S, Zhao Y, Zhang C, Zhang S, Peng X. Grafting chitosan with polyethylenimine in an ionic liquid for efficient gene delivery. PLoS One. 2015 Apr 13;10(4):e0121817. doi: 10.1371/journal.pone.0121817. eCollection 2015. PubMed PMID: 25875475; PubMed Central PMCID: PMC4395340.
    11: Petit C, Reynaud S, Desbrieres J. Amphiphilic derivatives of chitosan using microwave irradiation. Toward an eco-friendly process to chitosan derivatives. Carbohydr Polym. 2015 Feb 13;116:26-33. doi: 10.1016/j.carbpol.2014.04.083. Epub 2014 Apr 28. PubMed PMID: 25458269.
    12: Sahariah P, Óskarsson BM, Hjálmarsdóttir MÁ, Másson M. Synthesis of guanidinylated chitosan with the aid of multiple protecting groups and investigation of antibacterial activity. Carbohydr Polym. 2015;127:407-17. doi: 10.1016/j.carbpol.2015.03.061. Epub 2015 Mar 30. PubMed PMID: 25965500.
    13: Hecq J, Siepmann F, Siepmann J, Amighi K, Goole J. Development and evaluation of chitosan and chitosan derivative nanoparticles containing insulin for oral administration. Drug Dev Ind Pharm. 2015;41(12):2037-44. doi: 10.3109/03639045.2015.1044904. Epub 2015 May 26. PubMed PMID: 26006329.
    14: Veraldi S, Raia DD, Schianchi R, De Micheli P, Barbareschi M. Treatment of symptoms of erythemato-telangiectatic rosacea with topical potassium azeloyl diglycinate and hydroxypropyl chitosan: Results of a sponsor-free, multicenter, open study. J Dermatolog Treat. 2015 Apr;26(2):191-2. doi: 10.3109/09546634.2014.921275. Epub 2014 May 27. PubMed PMID: 24831156.
    15: Nwe N, Furuike T, Tamura H. Isolation and characterization of chitin and chitosan from marine origin. Adv Food Nutr Res. 2014;72:1-15. doi: 10.1016/B978-0-12-800269-8.00001-4. Review. PubMed PMID: 25081074.
    16: Szymańska E, Winnicka K. Stability of chitosan-a challenge for pharmaceutical and biomedical applications. Mar Drugs. 2015 Apr 1;13(4):1819-46. doi: 10.3390/md13041819. Review. PubMed PMID: 25837983; PubMed Central PMCID: PMC4413189.
    17: Lalatsa A, Schätzlein AG, Garrett NL, Moger J, Briggs M, Godfrey L, Iannitelli A, Freeman J, Uchegbu IF. Chitosan amphiphile coating of peptide nanofibres reduces liver uptake and delivers the peptide to the brain on intravenous administration. J Control Release. 2015 Jan 10;197:87-96. doi: 10.1016/j.jconrel.2014.10.028. Epub 2014 Nov 5. PubMed PMID: 25449808.
    18: Abd El-Rehim HA, Zahran DA, El-Sawy NM, Hegazy el-SA, Elbarbary AM. Gamma irradiated chitosan and its derivatives as antioxidants for minced chicken. Biosci Biotechnol Biochem. 2015;79(6):997-1004. doi: 10.1080/09168451.2014.997187. Epub 2015 Jan 6. PubMed PMID: 25562396.
    19: Şalva E, Turan SÖ, Eren F, Akbuğa J. The enhancement of gene silencing efficiency with chitosan-coated liposome formulations of siRNAs targeting HIF-1α and VEGF. Int J Pharm. 2015 Jan 15;478(1):147-154. doi: 10.1016/j.ijpharm.2014.10.065. Epub 2014 Nov 13. PubMed PMID: 25445537.
    20: Sahariah P, Benediktssdóttir BE, Hjálmarsdóttir MÁ, Sigurjonsson OE, Sørensen KK, Thygesen MB, Jensen KJ, Másson M. Impact of chain length on antibacterial activity and hemocompatibility of quaternary N-alkyl and n,n-dialkyl chitosan derivatives. Biomacromolecules. 2015 May 11;16(5):1449-60. doi: 10.1021/acs.biomac.5b00163. Epub 2015 Apr 16. PubMed PMID: 25830631.

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